Product packaging for 2-(Benzyloxy)-5-chloropyrazine(Cat. No.:CAS No. 1308649-66-2)

2-(Benzyloxy)-5-chloropyrazine

Cat. No.: B3046808
CAS No.: 1308649-66-2
M. Wt: 220.65
InChI Key: UYQSKHHXMLEWNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzyloxy)-5-chloropyrazine (CAS 1308649-66-2) is an organic compound with the molecular formula C11H9ClN2O and a molecular weight of 220.66 g/mol [ citation:1 ]. It is characterized by a pyrazine ring system substituted with a chlorine atom at the 5-position and a benzyloxy group at the 2-position. As a chlorinated and benzyl-protected pyrazine derivative, it serves as a versatile synthetic intermediate or building block in organic chemistry and medicinal chemistry research. Pyrazine derivatives are of significant interest in pharmaceutical development and materials science. The compound requires careful handling and storage; it should be kept sealed in a dry environment at 2-8°C to maintain stability [ citation:1 ]. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9ClN2O B3046808 2-(Benzyloxy)-5-chloropyrazine CAS No. 1308649-66-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1308649-66-2

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65

IUPAC Name

2-chloro-5-phenylmethoxypyrazine

InChI

InChI=1S/C11H9ClN2O/c12-10-6-14-11(7-13-10)15-8-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

UYQSKHHXMLEWNU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CN=C(C=N2)Cl

Canonical SMILES

C1=CC=C(C=C1)COC2=CN=C(C=N2)Cl

Origin of Product

United States

Synthetic Methodologies and Strategic Route Development

Direct Synthesis of 2-(Benzyloxy)-5-chloropyrazine

The primary approach to synthesizing this compound involves the strategic introduction of a benzyloxy group onto a pre-existing 5-chloropyrazine scaffold. This is typically achieved through nucleophilic aromatic substitution (SNAr) where a chlorine atom is displaced by a benzyl (B1604629) alkoxide.

The pyrazine (B50134) ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution reactions. In a precursor such as 2,5-dichloropyrazine, the chlorine atoms activate the ring for nucleophilic attack. The regioselectivity of the substitution—determining which chlorine atom is replaced—is influenced by the electronic environment of the ring. acs.orgnih.govresearchgate.net Studies on unsymmetrical 3,5-dichloropyrazines have shown that the position of nucleophilic attack can be directed by the nature of the substituent at the 2-position. acs.orgnih.govresearchgate.net An electron-withdrawing group tends to direct incoming nucleophiles to the 5-position, while an electron-donating group directs to the 3-position. acs.orgnih.gov

For the synthesis of this compound from 2,5-dichloropyrazine, the first substitution with benzyl alcohol would create an ether linkage at one of the chlorinated positions. The newly introduced benzyloxy group is electron-donating, which would then influence the reactivity of the remaining chlorine atom.

The installation of the benzyloxy group is a classic etherification reaction. A common and effective method involves the reaction of a chloropyrazine with benzyl alcohol in the presence of a strong base. The base, typically sodium hydride (NaH), deprotonates the benzyl alcohol to form the more nucleophilic benzyl alkoxide. This alkoxide then attacks the electron-deficient pyrazine ring, displacing a chloride ion to form the desired ether.

A general protocol for such a transformation can be adapted from the synthesis of related pyridine (B92270) ethers, where benzyl alcohol is reacted with a chloropyridine in the presence of potassium hydroxide (B78521) (KOH) in a solvent like toluene (B28343). d-nb.inforesearchgate.net This method can be applied to chloropyrazines as well.

Table 1: Proposed Reaction Conditions for this compound Synthesis

Starting Material Reagent Base Solvent Temperature
2,5-Dichloropyrazine Benzyl alcohol Sodium Hydride (NaH) Dimethylformamide (DMF) Room Temp to 45°C

Nucleophilic Aromatic Substitution Reactions on Pyrazine Scaffolds

Synthesis of Related Pyrazine Analogues and Isomers

The synthetic strategies for this compound are closely related to those of its isomers and other disubstituted pyrazines.

The synthesis of the isomeric compound, 2-(benzyloxy)-6-chloropyrazine (B1279663), is well-documented and provides a clear blueprint for the synthesis of the 5-chloro isomer. The most common route starts from 2,6-dichloropyrazine (B21018). prepchem.com In a typical procedure, benzyl alcohol is treated with a base like sodium hydride to form sodium benzylate, which then acts as a nucleophile. prepchem.com This nucleophile subsequently displaces one of the chlorine atoms on the 2,6-dichloropyrazine ring. prepchem.com

Detailed research findings indicate that this reaction can achieve high yields. For instance, a protocol using sodium hydride and benzyl alcohol in benzene (B151609) solvent, followed by reflux, resulted in an 86.5% yield of 2-(benzyloxy)-6-chloropyrazine. prepchem.com Another method using NaH in DME at temperatures from 0°C to 45°C yielded 52% of the product with high regioselectivity.

Table 2: Reported Synthesis of 2-(Benzyloxy)-6-chloropyrazine

Reagents Conditions Yield Reference
2,6-Dichloropyrazine, Benzyl alcohol, NaH, Benzene Reflux for 4 hours 86.5% prepchem.com

Synthetic Routes to 2,5-Disubstituted Pyrazine Frameworks

A variety of methods exist for the synthesis of the core 2,5-disubstituted pyrazine framework, which are foundational to creating compounds like this compound. These methods often involve the construction of the pyrazine ring itself.

Dehydrogenative Coupling of Amino Alcohols: Symmetrical 2,5-disubstituted pyrazines can be synthesized through the dehydrogenative self-coupling of 2-amino alcohols, catalyzed by manganese or ruthenium pincer complexes. nih.govacs.org This method is atom-economical, producing only hydrogen gas and water as byproducts. nih.govacs.org

Dimerization of α-Amino Aldehydes: A biomimetic approach involves the dimerization of α-amino aldehydes, which can be generated in situ from the hydrogenolysis of their Cbz-protected precursors. mdpi.comrsc.org This method allows for the synthesis of various 2,5-disubstituted pyrazine natural products in a one-pot operation. rsc.org

From (Z)-β-Haloenol Acetates: A highly efficient and regioselective synthesis of a wide range of 2,5-disubstituted pyrazines can be achieved from (Z)-β-haloenol acetates. nih.gov

Advanced Synthetic Strategies for Pyrazine Functionalization

Beyond the direct installation of substituents, more advanced strategies are employed to functionalize the pyrazine ring, enabling the synthesis of complex derivatives.

Transition Metal-Catalyzed Cross-Coupling: Palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira are powerful tools for forming carbon-carbon bonds on pyrazine rings. researchgate.net For example, a bromopyrazine can be coupled with a boronic acid (Suzuki coupling) to introduce aryl or heteroaryl groups. researchgate.net Similarly, the Liebeskind–Srogl coupling allows for the formation of a coupled product from a thioester. researchgate.net These reactions are essential for building more complex molecular architectures based on the pyrazine core.

Directed Ortho-Metalation (DoM): This strategy allows for regioselective functionalization adjacent to a directing group on the pyrazine ring. acs.org Groups such as tert-butoxycarbonyl-protected amines can direct lithiation to the ortho position, and the resulting organolithium species can be quenched with various electrophiles to introduce new substituents. acs.org

Functionalization via N-Oxides: The use of pyrazine N-oxides offers alternative pathways for functionalization. bohrium.com Visible-light photoredox catalysis can be used for C-2 functionalization of pyrazine N-oxides under mild conditions. bohrium.com This strategy includes reactions like alkylation, arylation, and acylation. bohrium.com

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
2,5-Dichloropyrazine
Benzyl alcohol
Sodium hydride
Potassium hydroxide
Toluene
Dimethylformamide (DMF)
2-(Benzyloxy)-6-chloropyrazine
2,6-Dichloropyrazine
Benzene
Dimethoxyethane (DME)
2-Substituted 3,5-dichloropyrazines
(Z)-β-Haloenol acetates
tert-Butoxycarbonyl-protected amines
Pyrazine N-oxides
Boronic acids

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon bonds in the synthesis of complex aromatic and heteroaromatic compounds. researchgate.net The Suzuki-Miyaura coupling, in particular, has been effectively utilized for the functionalization of halogenated pyrazines. rsc.org The reactivity of chloropyrazines in these reactions makes them valuable substrates for creating diverse pyrazine derivatives. rsc.orgmdpi.com

One of the earliest comprehensive studies on the Suzuki coupling of chloropyrazine with arylboronic acids demonstrated that conventional palladium-phosphine catalysts could afford the coupled products in good to excellent yields. rsc.org Interestingly, the archetypal catalyst, Pd(PPh₃)₄, was found to be ineffective for this transformation, highlighting the need for careful catalyst selection. rsc.org The choice of palladium catalyst and ligands is crucial for achieving high efficiency and selectivity. For instance, novel palladium(II) ONO pincer complexes have shown superior activity for the Suzuki-Miyaura coupling of 2-chloropyrazine (B57796) with various arylboronic acids, even at low catalyst loadings (0.01 mol%) under open-flask conditions. bohrium.com These reactions typically proceed well in mixed solvent systems like H₂O/toluene and utilize a base such as potassium hydroxide (KOH). bohrium.com

A specific, relevant example is the Suzuki coupling of 2-(benzyloxy)-6-chloropyrazine with phenylboronic acid. beilstein-journals.org This reaction, conducted in isopropanol (B130326) and water at 80°C with Pd(OAc)₂ as the catalyst and K₃PO₄·H₂O as the base, yields 2-(benzyloxy)-6-phenylpyrazine. beilstein-journals.org This demonstrates the feasibility of applying Suzuki coupling to benzyloxy-substituted chloropyrazines, a key structural feature of the title compound. The conditions for such reactions are often optimized to balance reactivity and minimize side products. bohrium.com

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of Chloropyrazine Derivatives

Catalyst SystemSubstratesSolventBaseYieldReference
Pd(dppf)Cl₂Chloropyrazine, Arylboronic acidToluene/H₂ONa₂CO₃Good to Excellent rsc.org
Pd(II) ONO pincer complexes2-Chloropyrazine, Arylboronic acidsH₂O/TolueneKOHGood bohrium.com
Pd(OAc)₂2-(Benzyloxy)-6-chloropyrazine, Phenylboronic acidIsopropanol/H₂OK₃PO₄·H₂ONot specified beilstein-journals.org
Pd(OAc)₂/SPhos2,5-DichloropyridineNot specifiedCs₂CO₃High selectivity nih.gov

This table illustrates representative conditions and is not exhaustive.

The development of ligand-controlled systems has further refined the selectivity of these reactions, allowing for the targeted functionalization of dihalogenated heteroarenes. nih.gov For example, sterically hindered N-heterocyclic carbene (NHC) ligands can direct the coupling to a specific position on a dihalopyridine, a principle that is applicable to dihalopyrazines. nih.gov

Regioselective Functionalization Approaches

Regioselectivity is a paramount concern in the synthesis of polysubstituted pyrazines. The inherent electronic properties of the pyrazine ring often direct incoming groups to specific positions. However, achieving alternative substitution patterns requires sophisticated chemical strategies.

Directed metalation is a powerful tool for regioselective functionalization. The use of hindered magnesium and zinc amide bases, such as 2,2,6,6-tetramethylpiperidyl (TMP) bases, can facilitate selective deprotonation and subsequent functionalization of the pyrazine ring. thieme-connect.com For 2-substituted pyrazines, the observed order of metalation is typically C-5 > C-6 > C-3. thieme-connect.com This intrinsic reactivity can be exploited to introduce substituents at the C-5 position, which corresponds to the location of the chloro group in the target molecule.

Recent studies on the related 6-chloroimidazo[1,2-a]pyrazine (B1590719) scaffold have demonstrated that the choice of metalating agent can completely switch the regioselectivity. rsc.org For instance, using TMPMgCl·LiCl leads to magnesiation at the C-3 position, whereas employing TMP₂Zn·2MgCl₂·2LiCl directs the zincation to the C-5 position. rsc.org This highlights the subtle yet powerful influence of the organometallic reagent in controlling the reaction outcome. Such calculation-assisted strategies, based on pKa values and N-basicities, are increasingly used to predict and achieve desired regioselectivities in N-heterocycle functionalization. rsc.org

Catalyst-controlled regioselective Suzuki couplings also offer a pathway to selectively functionalize dihaloheterocycles. acs.org By carefully selecting the palladium catalyst and ligands, it is possible to direct the coupling to one of two different C-X bonds, even the one that is traditionally less reactive. acs.org This approach allows for a modular construction of diverse pyrazine structures.

Precursor and Intermediate Synthesis in the Formation of Pyrazine Derivatives

The construction of the this compound core relies on the availability of key precursors and intermediates. The general synthesis of the pyrazine ring often involves the condensation of 1,2-dicarbonyl compounds with 1,2-diamines, followed by oxidation. unimas.myresearchgate.net Symmetrical starting materials typically provide the best results in these classical preparations. unimas.my

For the synthesis of the target molecule, a crucial intermediate is a dichloropyrazine, which can then be selectively functionalized. The synthesis of 6-chloro-1H-pyrazolo[3,4-b]pyrazine, for example, starts from the readily available 2,6-dichloropyrazine. acs.org Another common precursor strategy involves the cyclocondensation of diaminopyridines with carbonyl compounds to form pyridopyrazines. researchgate.net

The benzyloxy group is a key feature of the title compound. A common method for its introduction is through a nucleophilic substitution reaction. The synthesis of 2-benzyloxypyridine, a related structure, can be achieved in high yield by heating benzyl alcohol with 2-chloropyridine (B119429) and potassium hydroxide in toluene. d-nb.info This Williamson ether synthesis-type reaction is a fundamental transformation for preparing the benzyloxy-substituted pyrazine precursor. The synthesis would likely start from a dihalopyrazine, such as 2,5-dichloropyrazine. The differential reactivity of the two chloro-substituents would allow for a selective monosubstitution with benzyl alcohol or sodium benzyloxide to install the benzyloxy ether at the C-2 position, leaving the C-5 chloro group intact for potential further modification.

Table 2: Common Precursors in Pyrazine Synthesis

Precursor TypeDescriptionResulting StructureReference
1,2-Diketones & 1,2-DiaminesCondensation followed by oxidationPyrazine core unimas.my
Aminopyrazines, Aldehydes, IsocyanidesGroebke-Blackburn-Bienaymé (GBB) multicomponent reaction3-Aminoimidazo[1,2-a]pyrazines organic-chemistry.org
2,6-DichloropyrazineStarting material for further functionalizationSubstituted chloropyrazines acs.org
Benzyl Alcohol & ChloropyridineWilliamson ether synthesisBenzyloxypyrazine d-nb.info

Process Optimization and Scalability Considerations in Laboratory Synthesis

Transitioning a synthetic route from a small-scale laboratory procedure to a larger, more robust process requires careful optimization and consideration of scalability. organic-chemistry.org For pyrazine derivatives, which are often key intermediates in pharmaceutical and agrochemical research, developing scalable processes is critical. acs.orgorganic-chemistry.org

Optimization efforts focus on improving reaction yields, minimizing reaction times, and ensuring high purity of the final product. organic-chemistry.org This often involves screening different catalysts, solvents, bases, and temperature profiles. For instance, in the development of an industrial process for 3-aminoimidazo[1,2-a]pyrazines, the use of Lewis acids and dehydrating agents was found to significantly enhance yields and purity. organic-chemistry.org The choice of non-halogenated solvents and efficient purification methods, such as salt formation, are also important considerations for environmentally benign and scalable syntheses. organic-chemistry.org

Safety and handling are major concerns when scaling up, especially for reactions involving energetic intermediates or hazardous reagents. The synthesis of 6-chloro-1H-pyrazolo[3,4-b]pyrazine, which involves hydrazine (B178648) and potentially explosive nitrogen-rich intermediates, was successfully scaled up using a continuous flow reactor system. acs.org This approach mitigates the risks associated with the accumulation of unstable species and allows for safe production on a multikilogram scale. acs.org Such continuous manufacturing processes represent a significant advance in the safe and efficient large-scale synthesis of complex heterocyclic intermediates. acs.org

Chemical Transformations and Reactivity Profiling

Reactivity of the Pyrazine (B50134) Ring System

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement, dictates the fundamental reactivity of the molecule. smolecule.com The presence of these two electronegative nitrogen atoms significantly influences the electron distribution within the aromatic system.

Nucleophilic Attack Pathways

The pyrazine ring is inherently electron-deficient due to the inductive electron-withdrawing effect of the two nitrogen atoms. This characteristic makes the carbon atoms of the ring electrophilic and susceptible to nucleophilic attack. researchgate.net This is a general feature of diazine systems and contrasts sharply with the reactivity of electron-rich aromatic rings like benzene (B151609). The presence of the chloro and benzyloxy substituents further modulates the electron density at specific positions on the ring, influencing the regioselectivity of nucleophilic additions.

Transformations Involving the Chloro Substituent

The chlorine atom at the 5-position is a key site for synthetic transformations, primarily acting as a leaving group in substitution and cross-coupling reactions.

Halogen Displacement Reactions

The chloro group on the electron-deficient pyrazine ring is susceptible to displacement by a variety of nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing character of the pyrazine ring stabilizes the intermediate Meisenheimer complex, facilitating the reaction. researchgate.net This pathway allows for the introduction of a range of functional groups. For instance, similar 2-chloropyrazines have been shown to react with nucleophiles such as amines and alkoxides to yield the corresponding substituted products. nih.gov

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Chloropyrazines

Nucleophile Reagent Example Product Type Reference
Amines Alkyl/Aryl Amines Aminopyrazines researchgate.net
Alkoxides Sodium Alkoxides Alkoxypyrazines nih.gov

Participation in Cross-Coupling Chemistry

The carbon-chlorine bond provides a handle for various transition-metal-catalyzed cross-coupling reactions, a powerful tool for constructing new carbon-carbon and carbon-heteroatom bonds. The reactivity of chloropyrazines in these transformations makes them valuable building blocks in medicinal chemistry and materials science.

Several established cross-coupling methodologies can be applied, including:

Suzuki Coupling: Reaction with boronic acids or their derivatives, catalyzed by palladium complexes, to form aryl- or heteroaryl-substituted pyrazines.

Stille Coupling: Palladium-catalyzed coupling with organostannanes.

Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to introduce alkynyl moieties.

Heck Coupling: Palladium-catalyzed reaction with alkenes.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form aminopyrazines. smolecule.com

Cobalt-Catalyzed Coupling: Reaction with in-situ prepared arylzinc halides, offering an alternative to palladium-based methods for arylating 2-chloropyrazines.

Table 2: Overview of Cross-Coupling Reactions for Functionalizing Chloropyrazines

Reaction Name Coupling Partner Catalyst System (Typical) Bond Formed
Suzuki Aryl/Vinyl Boronic Acid Pd(0) / Ligand C-C (sp2-sp2)
Stille Organostannane Pd(0) / Ligand C-C
Sonogashira Terminal Alkyne Pd(0) / Cu(I) / Ligand C-C (sp2-sp)
Heck Alkene Pd(0) / Base C-C (sp2-sp2)
Buchwald-Hartwig Amine Pd(0) / Ligand / Base C-N

Reactivity of the Benzyloxy Functional Group

The benzyloxy group (–OCH₂Ph) also possesses distinct reactivity that can be exploited for further molecular modification.

Key transformations include:

Oxidation: The benzyloxy group can be oxidized under appropriate conditions to yield the corresponding aldehyde or carboxylic acid derivatives.

Cleavage (Debenzylation): The benzyl (B1604629) ether linkage can be cleaved through various methods. Catalytic hydrogenolysis (e.g., using H₂ over a palladium catalyst) is a common and mild method to remove the benzyl group, yielding a hydroxypyrazine. Other reductive or acidic conditions can also effect this transformation.

Rearrangement/Fragmentation: In some contexts, the benzyloxy group can participate in more complex reaction cascades. For instance, activation of the benzyloxy group can lead to the formation of an electrophilic benzyl species, making the parent molecule a potential benzylating agent.

Deprotection and Cleavage Strategies

The benzyloxy group in 2-(benzyloxy)-5-chloropyrazine serves as a protective group for the corresponding 2-hydroxypyrazine. Its removal, or deprotection, is a key transformation for accessing the core pyrazinone structure. The primary strategies for cleaving this benzyl ether linkage involve hydrogenolysis and acid-catalyzed hydrolysis.

Hydrogenolysis: The most common and generally mildest method for benzyl ether cleavage is catalytic hydrogenolysis. This reaction is typically performed using hydrogen gas (H₂) in the presence of a palladium catalyst, often supported on carbon (Pd/C). The process involves the reductive cleavage of the C-O bond of the ether, yielding 2-chloro-5-hydroxypyrazine and toluene (B28343) as a byproduct. This method is highly effective for benzyl ethers and is compatible with many other functional groups. organic-chemistry.orggoogle.com The efficiency of hydrogenolysis can be influenced by the choice of solvent and the presence of other substituents on the aromatic rings. For N-benzyl groups, the combination of Pd/C with niobic acid-on-carbon (Nb₂O₅/C) has been shown to facilitate deprotection. researchgate.net

Acid-Catalyzed Cleavage: Treatment with strong acids can also effect the cleavage of benzyl ethers. organic-chemistry.org However, this method is often harsher and can be complicated by the nature of the pyrazine ring and its substituents. For instance, attempts to debenzylate substituted bis(benzyloxy)pyrazine di-N-oxides with methanolic hydrochloric acid led to complex rearrangements, yielding N-benzyloxypyrazinone products instead of the simple debenzylated compound. Similarly, acid-catalyzed cleavage of 2-amino-3-benzyloxypyrazine (B33915) with sulfuric acid resulted in the formation of 2-amino-3-hydroxypyridine, indicating that reaction conditions must be carefully controlled to avoid undesired side reactions or decomposition. The use of boron tribromide (BBr₃) is another effective method for cleaving benzyl ethers, particularly aryl ethers, proceeding under milder conditions than many other mineral acids. researchgate.net

Table 1: Summary of Deprotection and Cleavage Strategies for Benzyloxy Groups on Pyrazine Scaffolds
MethodReagents & ConditionsSubstrate ExampleProductObservationsReference
Catalytic HydrogenolysisH₂, Pd/CGeneral Benzyl EthersCorresponding Alcohol/Phenol + TolueneStandard, mild, and high-yielding method for benzyl ether cleavage. organic-chemistry.org
Acid-Catalyzed CleavageMethanolic HCl, room temp.3,6-Bis(benzyloxy)-2,5-dimethylpyrazine 1,4-dioxideN-Benzyloxypyrazinone rearrangement productsAcid treatment can induce complex rearrangements in N-oxide derivatives.
Acid-Catalyzed Hydrolysis3N H₂SO₄, pH 1–22-Amino-3-benzyloxypyrazine2-Amino-3-hydroxypyridineDemonstrates potential for ring transformation under acidic conditions.
Lewis Acid CleavageBBr₃Benzylamino quinolinesCorresponding amino quinolineEffective for C-N and C-O bond cleavage under mild conditions. researchgate.net

Oxidative Modifications

The pyrazine ring is an electron-deficient heterocycle, which generally confers stability towards oxidative conditions compared to benzene. researchgate.net However, the nitrogen atoms can be oxidized to form N-oxides. The oxidation of this compound is expected to primarily occur at the pyrazine nitrogen atoms.

Powerful oxidizing agents, such as trifluoroperacetic acid (TFPAA), are typically required for the N-oxidation of pyrazines. rsc.org The reaction of 2,5-dichloro-3,6-dimethylpyrazine (B1353505) with TFPAA readily yields the corresponding di-N-oxide. rsc.org The position of the substituents significantly influences the site of oxidation. For a substituted pyrazine, oxidation generally produces a mixture of mono-N-oxides, which can be further oxidized to the di-N-oxide upon longer reaction times or with excess oxidant.

For this compound, oxidation with an agent like m-chloroperoxybenzoic acid (mCPBA) or TFPAA would likely lead to a mixture of two possible mono-N-oxides: 2-(benzyloxy)-5-chloro-pyrazine 1-oxide and this compound 4-oxide. Further oxidation would yield the 1,4-dioxide. The bulky benzyloxy group at the C2 position might sterically hinder oxidation at the adjacent N1 position, potentially favoring the formation of the 4-oxide. The electron-withdrawing chlorine atom at C5 would also deactivate the ring towards oxidation.

It is also noted that under certain conditions, oxidative deoxygenation of pyrazine di-N-oxides can occur. For example, oxidation of 2-chloro-3,6-dimethylpyrazine 4-oxide with TFPAA gives the di-N-oxide, which can then convert to 2-chloro-3,6-dimethylpyrazine 1-oxide. rsc.org This indicates the complexity and potential for multiple products in the oxidation of substituted pyrazines.

Table 2: Oxidative Reactions of Substituted Pyrazines
SubstrateOxidizing AgentProductsKey FindingsReference
2,5-Dichloro-3,6-dimethylpyrazineTrifluoroperacetic acid (TFPAA)2,5-Dichloro-3,6-dimethylpyrazine 1,4-dioxideDichlorinated pyrazines can be readily oxidized to the di-N-oxide. rsc.org
2,5-Bis(benzyloxy)-3,6-dichloropyrazineTrifluoroperacetic acid (TFPAA)Corresponding di-N-oxide; Mono-N-oxides at shorter reaction timesStepwise oxidation to mono- and then di-N-oxides is possible.
2-Chloro-3,6-dimethylpyrazine 4-oxideTrifluoroperacetic acid (TFPAA)Di-N-oxide, which can convert to the 1-oxideOxidative deoxygenation can occur, leading to isomeric mono-oxides. rsc.org
Quinoxalinem-Chloroperoxybenzoic acid (mCPBA)Quinoxaline N-oxidemCPBA is a common reagent for N-oxidation of aromatic N-heterocycles. nih.gov

Investigation of Pyrazine Nitrogen Basicity and Coordination Chemistry

Basicity: Pyrazine is a significantly weaker base than pyridine (B92270) due to the inductive electron-withdrawing effect of the second nitrogen atom. nih.gov The introduction of a chlorine atom, another strong electron-withdrawing group, further reduces the basicity of the pyrazine ring. The benzyloxy group, while bulky, has a comparatively weaker electronic effect on the nitrogen basicity. Therefore, this compound is expected to be a very weak base. The pKa of pyrazine N-oxides is typically in the range of 0.5-2, making them much weaker bases than tertiary amine oxides (pKa 4-5). nih.gov Protonation, if it occurs, would happen at one of the ring nitrogens.

Coordination Chemistry: The nitrogen atoms of the pyrazine ring possess lone pairs of electrons, enabling them to act as ligands in coordination complexes with metal ions. rsc.orgnih.gov In this compound, two potential coordination sites exist: the N1 and N4 atoms. However, the large benzyloxy group at the C2-position creates significant steric hindrance around the N1 atom. Consequently, coordination is strongly favored at the less hindered N4 position, leading to the compound acting as a monodentate ligand. This steric effect has been observed in related structures; for example, 2-chloropyrazine (B57796) is frequently found to act as a monodentate ligand due to the bulky chlorine atom.

Numerous studies have detailed the formation of coordination compounds between substituted pyrazines and transition metals. Chloro-substituted pyrazin-2-amine ligands, for instance, form 1D and 2D coordination polymers with copper(I) bromide, with the pyrazine often acting as a monodentate or bridging ligand. mdpi.com The coordination of zinc halides (ZnX₂, where X = Cl, Br, I) to pyrazine-containing ligands has also been shown to dramatically influence the photophysical properties of the resulting complexes. nih.gov The interaction involves the donation of the nitrogen lone pair to the metal center, forming stable complexes with various geometries, including octahedral and tetrahedral, depending on the metal and other ligands present. nih.govmdpi.com

Table 3: Coordination Chemistry of Chloro-Substituted Pyrazine Ligands
LigandMetal SaltCoordination ModeResulting StructureKey ObservationReference
Chloro-substituted pyrazin-2-aminesCuBr₂ (forms Cu(I) complex in situ)Monodentate or µ₂-N,N' bridging1D and 2D coordination polymersSubstituent position dictates coordination mode and final polymer structure. mdpi.com
N'-benzylidenepyrazine-2-carbohydrazonamideMn(II), Fe(III), Co(II), Ni(II) chloridesBidentate (Pyrazine-N and azomethine-N)Octahedral or other geometriesPyrazine derivatives can act as multidentate ligands if other donor atoms are present. nih.gov
2,3-Di(pyridin-2-yl)benzo[g]quinoxalineZnX₂ (X=Cl, Br, I)BidentateTetrahedral complexesMetal coordination significantly alters the photophysical properties of the ligand. nih.gov

Derivatization and Analogue Synthesis for Structure Activity Relationship Studies

Rational Design of 2-(Benzyloxy)-5-chloropyrazine Analogues

The design of analogues of this compound is often guided by a deep understanding of the target biological system and the parent molecule's mode of action. Structure-based drug design is a powerful approach where knowledge of the three-dimensional structure of the biological target, such as an enzyme or receptor, informs the design of more potent and selective inhibitors. For instance, in the rational design of phosphodiesterase 8A (PDE8A) inhibitors, a structure-based approach targeting a specific amino acid residue (Tyr748) led to the development of highly selective compounds. nih.gov This principle of targeting key residues is broadly applicable in medicinal chemistry.

Similarly, the development of pyrazine (B50134) derivatives often starts from a known active compound or "hit." For example, 5-chloropyrazinamide served as a template for a series of 5- and 6-chloropyrazine-2-carboxamides, where substitutions on the N-benzylamino group were explored to enhance antimycobacterial activity. mdpi.com The rationale behind these modifications often involves modulating properties like lipophilicity, hydrogen bonding capacity, and steric bulk to improve target engagement and cell permeability. mdpi.comnih.gov Another design strategy involves bioisosterism, where a functional group is replaced by another with similar physical or chemical properties, to investigate its importance for biological activity. researchgate.net For example, replacing a benzyloxy group with other substituted benzyl (B1604629) ethers or different heterocyclic rings can reveal crucial SAR insights. nih.gov

Synthesis of Pyrazine Derivatives with Varied Substituents

The synthesis of a diverse library of analogues is essential for comprehensive SAR studies. This involves developing versatile synthetic routes that allow for the introduction of various functional groups at specific positions on the this compound core.

The chlorine atom at the 5-position of the pyrazine ring is a key handle for synthetic modification. It can be readily displaced by various nucleophiles to introduce a range of substituents. For instance, nucleophilic substitution of the chlorine in 5-chloro derivatives of N-benzylpyrazine-2-carboxamide with different n-alkylamines has been used to generate series of compounds for antimycobacterial evaluation. rsc.org

Another powerful method for modifying this position is through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig cross-coupling reaction, for example, allows for the introduction of aniline (B41778) moieties, which can be crucial for biological activity. nih.gov This reaction involves the palladium-catalyzed formation of a carbon-nitrogen bond between the chlorinated pyrazine and an amine.

The benzyloxy group offers another site for structural diversification. Modifications are typically made to the phenyl ring of this moiety. Substituted benzylamines or benzyl alcohols are common starting materials for these syntheses. For example, a range of N-benzyl-3-chloropyrazine-2-carboxamides with various substituents on the phenyl ring (e.g., 2-methyl, 3,4-dichloro) have been synthesized to explore their impact on antimycobacterial and antibacterial activity. mdpi.com

The synthesis often involves the condensation of a pyrazine carboxylic acid chloride with a substituted benzylamine. semanticscholar.org Alternatively, the benzyloxy group can be introduced by reacting a hydroxypyrazine intermediate with a substituted benzyl halide. The purpose of these modifications can be to alter the electronic properties or steric profile of the molecule or to block potential sites of metabolism. For example, para-substituted benzyl derivatives have been designed to prevent the formation of reactive metabolites that can arise from metabolism at the para-position. The benzyl group can also be cleaved, for instance by catalytic hydrogenation, to reveal a hydroxyl group which can be a key interaction point or a site for further functionalization. nih.gov

Amino and carboxamide groups are prevalent in biologically active pyrazine derivatives and are often key to their pharmacological effects. The synthesis of N-substituted pyrazine-2-carboxamides is a common strategy. This is typically achieved by activating the corresponding pyrazine-2-carboxylic acid, often by converting it to the acyl chloride with reagents like thionyl chloride, followed by aminolysis with a desired amine, such as a substituted benzylamine. mdpi.comsemanticscholar.org

The introduction of an amino group directly onto the pyrazine ring can be accomplished through methods like the Buchwald-Hartwig amination. nih.gov Another approach involves the synthesis of aminopyrazine-2-carboxamides, where a free amino group is present on the pyrazine ring. nih.gov These moieties can act as hydrogen bond donors and acceptors, which is often critical for binding to biological targets.

Derivatization of the Benzyloxy Side Chain

Stereochemical Considerations in Analogue Synthesis

When modifications to the this compound scaffold introduce chiral centers, it becomes crucial to consider the stereochemistry of the resulting analogues. Enantiomers of a chiral drug can have significantly different biological activities, potencies, and metabolic fates. Therefore, the synthesis and evaluation of individual stereoisomers are often necessary. ontosight.ai

One common method for obtaining enantiomerically pure compounds is the resolution of a racemic mixture. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as the enantiomers of di-O,O'-p-toluoyltartaric acid, followed by separation of the diastereomers and liberation of the individual enantiomers.

Alternatively, asymmetric synthesis can be employed to directly produce a single enantiomer. This involves using chiral catalysts, auxiliaries, or reagents to control the stereochemical outcome of a reaction. ontosight.ai For example, stereoselective rearrangements like the nih.govnih.gov-Wittig rearrangement have been used to establish specific stereocenters in complex molecules containing benzyloxy groups. up.ac.za The absolute configuration of each chiral center is a critical aspect of the molecule's structure and its interaction with biological systems. ontosight.ai

High-Throughput Synthesis and Combinatorial Approaches for Libraries

To efficiently explore the vast chemical space around the this compound scaffold, modern drug discovery often relies on high-throughput synthesis and combinatorial chemistry. openstax.org These strategies enable the rapid generation of large, diverse collections of compounds, known as chemical libraries, which can then be screened for biological activity. uomustansiriyah.edu.iq

Two primary approaches in combinatorial chemistry are parallel synthesis and split synthesis. openstax.org In parallel synthesis, discrete compounds are prepared simultaneously in separate reaction vessels, often using automated robotic systems. openstax.orgenamine.net This method is particularly useful for "scaffold decoration," where a common core intermediate is reacted with a diverse set of building blocks to create a library of related analogues. enamine.net

The utility of pyrazine derivatives in these high-throughput approaches is recognized. For instance, 5-chloropyrazine-2-carbonyl chloride has been identified as a potential reagent for inclusion in combinatorial libraries. google.com The development of efficient solution-phase parallel synthesis protocols has further accelerated the discovery process for new biologically active molecules. acs.org These combinatorial methods, coupled with high-throughput screening, significantly increase the efficiency of identifying lead compounds and elucidating detailed structure-activity relationships. uomustansiriyah.edu.iq

Applications in Advanced Organic Synthesis

2-(Benzyloxy)-5-chloropyrazine as a Versatile Heterocyclic Building Block

The utility of this compound in organic synthesis is largely due to its nature as a versatile heterocyclic building block. The pyrazine (B50134) ring, an important pharmacophore, is a key feature in numerous naturally occurring and synthetic compounds with significant biological activity. researchgate.net The presence of the benzyloxy and chloro substituents on this core further enhances its synthetic potential.

The benzyloxy group can serve as a protecting group for the hydroxyl functionality, which can be deprotected under mild conditions. This group also influences the compound's lipophilicity, which can be crucial for its interaction with biological systems. The chlorine atom, on the other hand, acts as a leaving group, enabling a variety of nucleophilic substitution reactions. This allows for the introduction of diverse functional groups at the 5-position of the pyrazine ring, leading to a wide array of derivatives. google.com

The combination of these features makes this compound a readily modifiable scaffold for the synthesis of more complex molecules. It is classified under several categories of organic building blocks, including pyrazines, chlorides, benzene (B151609) compounds, and ethers, highlighting its multifaceted utility in synthetic chemistry. bldpharm.com

Table 1: Properties of this compound

PropertyValue
CAS Number 1308649-66-2
Molecular Formula C11H9ClN2O
Molecular Weight 220.66 g/mol
SMILES Code ClC1=CN=C(OCC2=CC=CC=C2)C=N1
Storage Sealed in dry, 2-8°C

Data sourced from BLD Pharm bldpharm.com

Role in the Construction of Complex Polyfunctional Molecules

The strategic placement of reactive sites on this compound facilitates its role in the construction of complex polyfunctional molecules. The ability to selectively manipulate the chloro and benzyloxy groups allows for a stepwise and controlled approach to building intricate molecular architectures. For instance, the chlorine atom can be displaced by various nucleophiles, such as amines, thiols, and alkoxides, to introduce new functionalities.

Furthermore, the pyrazine ring itself can participate in various chemical reactions. For example, it can undergo metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, to form carbon-carbon bonds and construct larger molecular frameworks. This versatility is crucial in the synthesis of compounds with multiple functional groups, which are often required for desired biological activity or material properties. The development of such polyfunctional molecules is a cornerstone of modern drug discovery and materials science. acs.org

Strategic Intermediate in Total Synthesis Efforts

The concept of total synthesis, the complete chemical synthesis of a complex organic molecule from simple, commercially available precursors, often relies on the use of key intermediates that provide a significant portion of the final molecular structure. scripps.edu this compound and its derivatives have the potential to serve as such strategic intermediates in the total synthesis of natural products and other complex target molecules. nih.gov

While specific total syntheses employing this compound are not extensively documented in the provided search results, the principles of its reactivity align with the requirements for a valuable synthetic intermediate. The ability to introduce diverse substituents and build upon the pyrazine core makes it a candidate for retrosynthetic analysis of complex targets containing a pyrazine or related heterocyclic motif. The journey of synthetic chemistry has been marked by the development of innovative reactions to construct polyfunctional molecules, and versatile building blocks are at the heart of these endeavors. acs.org

Development of Pyrazine-Based Catalysts and Reagents for Organic Transformations

The pyrazine scaffold is not only a component of target molecules but can also be incorporated into catalysts and reagents that facilitate organic transformations. ajgreenchem.com The nitrogen atoms in the pyrazine ring can act as ligands for metal centers, forming coordination complexes that can catalyze a variety of reactions.

While the direct use of this compound in catalyst development is not explicitly detailed, its derivatives could be designed for such purposes. For example, modification of the substituent at the 5-position could introduce a coordinating group capable of binding to a metal. The resulting pyrazine-based ligand could then be used to create a catalyst with specific steric and electronic properties, influencing the outcome of a chemical reaction. The development of novel ligands and catalysts is an active area of research in organic synthesis, aimed at achieving higher efficiency, selectivity, and sustainability in chemical processes. hbni.ac.in

Research in Medicinal Chemistry and Biological Sciences

Design and Synthesis of Bioactive Pyrazine-Based Therapeutic Agents

The synthesis of bioactive pyrazine (B50134) derivatives often begins with a functionalized core, such as a chloropyrazine. For instance, pyrazine-2-carbohydrazide (B1222964) derivatives are synthesized by hydrolyzing and esterifying pyrazinamide (B1679903) to get ethyl-pyrazinoate, which is then reacted with hydrazine (B178648) hydrate. jyoungpharm.org This carbohydrazide (B1668358) can be further condensed with various aldehydes to create a library of compounds. jyoungpharm.org

Another common strategy is the Claisen-Schmidt condensation, which has been used to prepare pyrazine analogues of chalcones. mdpi.com This method typically involves reacting a pyrazine-containing ketone with a substituted benzaldehyde. Furthermore, multi-component reactions are employed for their efficiency; for example, an iodine-catalyzed one-pot, three-component condensation of an aryl aldehyde, 2-aminopyrazine, and an isocyanide can yield imidazo[1,2-a]pyrazine (B1224502) derivatives. rsc.org These synthetic routes highlight the versatility of the pyrazine scaffold in generating structurally diverse molecules for biological screening.

Exploration of Anti-proliferative and Cytostatic Activities of Derivatives

Pyrazine derivatives are extensively investigated for their potential as anticancer agents. nih.govmdpi.com Research has demonstrated that these compounds can inhibit the growth of various cancer cell lines through diverse mechanisms of action.

Numerous studies have quantified the cytotoxic effects of pyrazine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), a measure of a compound's potency, is a key metric in these assessments.

For example, a series of novel jyoungpharm.orgnih.govnih.govtriazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for their antiproliferative activities. One of the most promising compounds, 17l , demonstrated significant potency against several cancer cell lines, with IC₅₀ values of 0.98 µM for A549 (lung cancer), 1.05 µM for MCF-7 (breast cancer), and 1.28 µM for Hela (cervical cancer). nih.gov Similarly, pyrazinoic acid derivatives have also been evaluated, with compound P16 showing IC₅₀ values of 6.11 µM, 10.64 µM, and 14.92 µM against A549, MCF-7, and HT-29 (colon cancer) cell lines, respectively. scispace.com

Hybrids incorporating the pyrazine moiety have also yielded potent compounds. Chalcone-pyrazine hybrids, for instance, have shown strong inhibitory effects on cell lines like BEL-7402 and MCF-7, with IC₅₀ values in the low micromolar range. nih.gov The data from these studies are often compiled into tables to compare the efficacy of different derivatives.

Table 1: In Vitro Cytotoxic Activity of Selected Pyrazine Derivatives

Understanding how these compounds exert their effects at a molecular level is crucial for drug development. A primary mechanism for many anticancer pyrazine derivatives is the inhibition of protein kinases, enzymes that are often dysregulated in cancer. mdpi.comnih.gov

Kinase Inhibition: Research has identified pyrazine derivatives that act as potent inhibitors of various kinases. For example, a series of jyoungpharm.orgnih.govnih.govtriazolo[4,3-a]pyrazine derivatives were developed as dual inhibitors of c-Met and VEGFR-2, two receptor tyrosine kinases involved in tumor growth and angiogenesis. nih.gov The lead compound 17l from this series showed excellent inhibitory activity with an IC₅₀ of 26.00 nM against c-Met kinase. nih.gov Other studies have reported pyrazine-based molecules that inhibit PIM-1 kinase, another important target in oncology. japsonline.com The binding of these inhibitors within the kinase's active site, often involving hydrogen bonds and hydrophobic interactions, blocks the enzyme's function and disrupts downstream signaling pathways that promote cell proliferation. japsonline.com

Histone Acetyltransferase (HAT) Inhibition: Some pyrazine-containing compounds have been identified as inhibitors of histone acetyltransferases (HATs) like p300/CBP. nih.gov These enzymes play a critical role in chromatin remodeling and gene expression. By inhibiting p300/CBP, these compounds can alter the acetylation of histones and other proteins, leading to the suppression of cancer cell growth. nih.gov One potent derivative, compound 29 , was found to be a competitive inhibitor of p300 HAT with an IC₅₀ of 1.4 µM. nih.gov

Induction of Apoptosis and Cell Cycle Arrest: A common outcome of treatment with these pyrazine derivatives is the induction of programmed cell death (apoptosis) and arrest of the cell cycle. The dual c-Met/VEGFR-2 inhibitor 17l was shown to cause cell cycle arrest in the G0/G1 phase and induce late apoptosis in A549 lung cancer cells. nih.gov Similarly, some chalcone-pyrazine hybrids have been observed to induce apoptosis in liver cancer cells. mdpi.com

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. By systematically modifying the chemical structure of a pyrazine derivative, researchers can identify which functional groups are critical for its biological activity.

For imidazo[1,2-a]pyrazine derivatives, it was found that the core heterocyclic system is essential for anticancer activity, and substitutions at the 3rd position with electron-donating groups, such as a tert-butylamine, could enhance potency. rsc.org In a series of 3-(pyrazin-2-yl)-1H-indazole derivatives targeting PIM-1 kinase, the introduction of hydrogen-bond donors and electron-withdrawing groups at a specific ring led to increased inhibition, while such groups on the pyrazine ring itself caused a decrease in activity. japsonline.com For 1,4-pyrazine-containing inhibitors of p300/CBP HAT, studies indicated that a piperidin-4-ylmethoxy group was the most favored substituent at a particular position for optimal activity. nih.gov These insights are invaluable for the rational design of next-generation inhibitors. researchgate.net

Molecular Interactions and Mechanisms of Action (e.g., Kinase Inhibition, DNA Alkyltransferase Modulation)

Investigation of Antimicrobial and Antifungal Potentials of Pyrazine Derivatives

Beyond cancer, the pyrazine scaffold is a promising framework for developing new anti-infective agents. orientjchem.orgknaw.nl

Novel halogenated pyrazine-based chalcones have been synthesized and tested for their antimicrobial effects. mdpi.com Derivatives with 2-chloro or 2-bromo substitutions demonstrated notable antifungal activity against Trichophyton interdigitale and Candida glabrata. mdpi.com One 2-chloro substituted derivative showed activity comparable to the standard antifungal drug fluconazole. mdpi.com In antibacterial assays, 2-chloro derivatives were most effective against Staphylococcus species. mdpi.com

Coordination complexes of pyrazinamide have also shown enhanced antimicrobial activity. Silver-based frameworks, in particular, exhibited a significant increase in antibacterial activity against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus, Mycobacterium smegmatis) bacteria compared to the parent drug. nih.gov Furthermore, pyrazine-2-carboxylic acid derivatives linked to piperazine (B1678402) have demonstrated good antimicrobial activity against a panel of clinical isolates, including E. coli, P. aeruginosa, and the fungus C. albicans. rjpbcs.com

Table 2: Antimicrobial Activity of Selected Pyrazine Derivatives

Enzyme Inhibition Studies (e.g., Cyclooxygenase, Lipoxygenase, Monoamine Oxidase-B)

The therapeutic utility of pyrazine derivatives extends to the inhibition of enzymes implicated in inflammation and neurodegenerative diseases.

Cyclooxygenase (COX): While much research has focused on pyridazine (B1198779) (a 1,2-diazine isomer) as a COX inhibitor, related heterocyclic systems containing the pyrazine motif have also been explored. nih.govorientjchem.orgbohrium.com For instance, pyrazolo[3,4-d]pyrimidine derivatives, which feature a fused pyrimidine (B1678525) ring (an isomer of pyrazine), have been shown to be potent and selective inhibitors of COX-2, the inducible enzyme involved in inflammation. nih.gov

Lipoxygenase (LOX): Tetrahydropyrazine derivatives have been synthesized and evaluated as inhibitors of 5-lipoxygenase (5-LOX), an enzyme crucial to the biosynthesis of leukotrienes, which are inflammatory mediators. The most active compounds in one study displayed IC₅₀ values between 0.7 and 7.5 µM. nih.gov While not strictly pyrazines, related pyrazole (B372694) derivatives have also been extensively studied as potent 15-LOX inhibitors. tandfonline.comnih.gov

Monoamine Oxidase-B (MAO-B): Selective inhibition of MAO-B is a key strategy in the treatment of Parkinson's disease. Researchers have successfully designed N-substituted indole-based pyrazine-2-carboxamides as potent and selective MAO-B inhibitors. tandfonline.comnih.gov One lead compound, 4e , exhibited a competitive mode of inhibition with an inhibition constant (Kᵢ) of 94.52 nM and a high selectivity index (>120) for MAO-B over the MAO-A isoform. tandfonline.comnih.govresearchgate.net Similarly, studies on pyridazinobenzylpiperidine derivatives have identified compounds with potent MAO-B inhibition, with the most active showing an IC₅₀ value of 0.203 μM. mdpi.comnih.gov

Development of Molecular Probes for Biological Systems

The rational design of molecular probes is a cornerstone of chemical biology, enabling the visualization and measurement of biological processes in real-time. nih.gov A typical molecular probe consists of a targeting moiety that recognizes a specific biological molecule, a signaling agent (e.g., a fluorophore) that produces a detectable signal, and a linker connecting the two. nih.gov While 2-(Benzyloxy)-5-chloropyrazine is not typically used as a molecular probe in its native form, its chemical architecture makes it a valuable precursor for the synthesis of more complex and targeted probes. researchgate.net

The pyrazine ring can serve as the core targeting scaffold, while the benzyloxy and chloro substituents provide reactive handles for synthetic modification. The benzyloxy group, in particular, can enhance the lipophilicity of a molecule, a crucial property for probes designed to penetrate cellular membranes and interact with intracellular targets. nih.govmdpi.com The chlorine atom, a halogen, is a versatile functional group for various coupling reactions, allowing for the attachment of linkers or signaling components. nih.gov

Researchers have synthesized fluorescent probes from various heterocyclic precursors for applications such as live-cell imaging and the detection of specific analytes. researchgate.netrsc.org For instance, new classes of fluorescent compounds derived from substituted pyridines have been developed for imaging intracellular proteins. researchgate.net The principles used in these designs are applicable to derivatives of this compound, where the pyrazine core could be tailored to target a specific enzyme or receptor, and the benzyloxy and chloro positions could be modified to append a fluorescent dye, thereby creating a bespoke molecular probe for biological imaging or sensing applications. rsc.org

Ligand Binding Studies and Receptor Modulation (e.g., Nicotinic Acetylcholine (B1216132) Receptors, HTT)

The this compound scaffold is of considerable interest in the study of ligand-receptor interactions, particularly concerning nicotinic acetylcholine receptors (nAChRs). However, literature searches did not yield studies on its direct interaction with the Huntingtin (HTT) protein.

Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors are a family of ligand-gated ion channels that are widely expressed in the central and peripheral nervous systems. mdpi.com They are implicated in a variety of physiological processes and are therapeutic targets for neurological disorders, pain, and addiction. mdpi.com The nAChR family includes numerous subtypes, such as the homomeric α7 and the heteromeric α4β2 and α3β4, each with distinct pharmacology and physiological roles. mdpi.comunimi.it

The development of subtype-selective ligands is a major goal in medicinal chemistry to achieve targeted therapeutic effects with fewer side effects. The this compound structure serves as a valuable starting point for such ligands. The benzyloxy group is a key feature in some designs, intended to increase lipophilicity for better blood-brain barrier penetration and to form hydrophobic interactions within the receptor's binding pocket. mdpi.com

In one study, researchers designed and synthesized a series of novel quinuclidine-triazole derivatives to target the α3β4 nAChR subtype, a biomarker implicated in drug addiction. mdpi.com The design strategy involved expanding the molecular structure of known ligands with a benzyloxy group to enhance ligand-receptor interactions. mdpi.com The resulting compounds were evaluated for their binding affinity (Ki) at various human nAChR subtypes, demonstrating that subtle structural modifications can significantly influence both potency and selectivity. mdpi.com For example, the (S)-enantiomer of one benzyloxy-containing derivative, AK3, showed high affinity for the α3β4 subtype and over 3000-fold selectivity against the α7 subtype. mdpi.com

Site-directed mutagenesis is a powerful technique used to understand how these ligands bind. neb.com By mutating specific amino acid residues in the receptor's binding site, researchers can identify key interactions that determine a ligand's affinity and selectivity. nih.gov For example, studies on α-conotoxins have used mutagenesis to identify specific residues in the β4 subunit of the nAChR that are crucial for binding. mdpi.com This approach could be used to elucidate the precise binding mode of ligands derived from this compound at various nAChR subtypes.

Binding Affinities (Ki, nM) of Benzyloxy-Containing Ligands at Human nAChR Subtypes
Compoundα3β4 nAChRα4β2 nAChRα7 nAChRSelectivity (α7/α3β4)
AK1 ((S)-isomer)2.2824197604281
AK2 ((R)-isomer)60126.253.60.09
AK3 ((S)-isomer with linker)3.1870197603069
AK4 ((R)-isomer with linker)1125.044.490.04
mdpi.com

Computational Approaches in Drug Discovery and Design of Bioactive Analogues

Computational chemistry has become an indispensable tool in modern drug discovery, accelerating the design and optimization of novel therapeutic agents. For a scaffold like this compound, computational methods are employed to predict biological activity, guide synthetic efforts, and design bioactive analogues with improved properties.

Molecular Docking and Virtual Screening

Molecular docking is a primary computational technique used to predict the preferred orientation and binding affinity of a ligand when bound to a receptor's active site. scispace.com For derivatives of this compound, docking studies can simulate their interaction with the binding pockets of targets like nAChRs. mdpi.comfrontiersin.org These simulations help rationalize observed structure-activity relationships (SAR) and predict how modifications—such as altering the substitution pattern on the pyrazine or benzyloxy rings—will impact binding affinity and selectivity. nih.gov For example, docking simulations of novel α3β4 nAChR ligands revealed that a benzyloxy group could extend into a hydrophobic pocket, contributing to higher affinity. mdpi.com

Pharmacophore Modeling and SAR

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups necessary for biological activity. By analyzing a series of active compounds, a pharmacophore model can be generated and used to screen virtual libraries for new molecules with the potential for similar activity. nih.gov Structure-Activity Relationship (SAR) studies, often guided by computational results, systematically explore how changes to a chemical structure affect its biological potency. nih.gov For the this compound scaffold, SAR studies would investigate the roles of the chlorine atom, the benzyloxy group, and the pyrazine nitrogens in receptor binding.

ADMET Prediction

In addition to predicting binding, computational tools are used to forecast the pharmacokinetic properties of drug candidates, including their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). nih.govresearchgate.net Predicting properties like oral bioavailability, blood-brain barrier penetration, and potential toxicity early in the drug discovery process allows chemists to prioritize compounds with more favorable profiles, saving significant time and resources. researchgate.net Analogues designed from the this compound core would be subjected to such in silico analysis to ensure they possess drug-like characteristics before committing to their chemical synthesis and biological testing.

Application of Computational Methods in Drug Design
Computational MethodApplication in Designing Analogues
Molecular DockingPredicts binding mode and affinity; guides structural modifications for enhanced potency and selectivity. nih.govscispace.com
Virtual ScreeningIdentifies novel hit compounds from large chemical databases based on structural or pharmacophoric similarity. scispace.com
Structure-Activity Relationship (SAR)Elucidates the relationship between chemical structure and biological activity to optimize lead compounds. nih.gov
ADMET PredictionAssesses drug-likeness by predicting pharmacokinetic and toxicity profiles of designed analogues. nih.govresearchgate.net

Contributions to Materials Science and Functional Materials

Integration of Pyrazine (B50134) Scaffolds into Organic Electronic Materials

Pyrazine-based compounds are gaining attention for their use in organic electronic materials, such as organic field-effect transistors (OFETs) and organic solar cells (OSCs). rsc.org The electron-deficient nature of the pyrazine ring makes it a suitable component for n-type and ambipolar semiconductors, which are crucial for the development of complementary logic circuits. acs.org The introduction of a pyrazine moiety into fused aromatic compounds has been shown to suppress photo-oxidation, enhancing the stability of the resulting materials. rsc.org

Researchers have synthesized various fused-ring pyrazine derivatives that exhibit promising electron mobility. acs.org For instance, the strategic incorporation of pyrazine units can lead to lower LUMO (Lowest Unoccupied Molecular Orbital) levels, which is advantageous for electron injection and transport. acs.org The benzyloxy and chloro substituents on 2-(Benzyloxy)-5-chloropyrazine could be leveraged to further modulate the electronic properties and solubility of these materials.

Below is a table summarizing the performance of some pyrazine-based organic electronic materials:

Pyrazine Derivative TypeApplicationKey Performance Metric
Fused-ring pyrazine derivativesOFETsElectron mobilities up to 0.03 cm²/V·s acs.org
Pyrazine-fused dithiophenesn-type transistorsEnhanced stability against photo-oxidation rsc.org
Benzopyrazine-fused tetracene derivativesOFETsSolution-processed hole-transporting devices tcichemicals.com
Thieno[3,4-b]pyrazine-based copolymersPhotovoltaic DevicesUsed as donor-acceptor copolymers in solar cells scispace.com

Potential Applications in Fluorescent Probes and Sensors

Pyrazine derivatives have demonstrated significant potential as fluorescent probes and sensors for the detection of various analytes, including metal ions and biologically important molecules. researchgate.netfrontiersin.org The fluorescence properties of these compounds can be designed to change upon interaction with a specific target, enabling "turn-on" or "turn-off" sensing mechanisms. researchgate.net For example, a pyrazine derivative has been developed as a highly selective and sensitive "turn-on" fluorescent sensor for aluminum ions (Al³⁺) with a very low detection limit. researchgate.net

The synthesis of this compound provides a precursor that can be chemically modified to create novel fluorescent probes. The benzyloxy group can influence the photophysical properties, while the chlorine atom offers a reactive site for further functionalization to introduce specific binding sites for target analytes.

Here is a table detailing some pyrazine-based fluorescent probes and their sensing capabilities:

Pyrazine DerivativeAnalyteDetection LimitSensing Mechanism
BPMP (a pyrazine derivative)Al³⁺13 nM researchgate.net"Turn-on" fluorescence researchgate.net
Pyrazine-derived sensor with a furan (B31954) unitAl³⁺Not specifiedFluorescence enhancement researchgate.net
(OMeTPA)₂-Pyr (a D-A-D type compound)Live cell imagingNot applicableMembrane permeable probe frontiersin.org
PEGylated pyrazine dyesGlomerular filtration rateNot applicableFluorescent tracer agent medibeacon.com

It is important to note that some pyrazine derivatives can interfere with common fluorescent probes like fura-2 (B149405) and indo-1, which are used for measuring intracellular calcium. nih.gov This highlights the need for careful selection and characterization of new pyrazine-based sensors.

Development of Optoelectronic Materials Based on Pyrazine Derivatives

The development of new π-conjugated materials is crucial for advancing modern optoelectronics, and pyrazine-based materials are of considerable interest due to their favorable charge transfer properties. rsc.orgresearchgate.net These materials are being explored for applications in organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and other optoelectronic devices. researchgate.net The strong electron-withdrawing nature of the pyrazine ring makes it a promising scaffold for the electron-withdrawing part in push-pull systems. researchgate.net

For instance, 2,5-di(aryleneethynyl)pyrazine derivatives have been synthesized and their optoelectronic properties investigated. rsc.org When used as a dopant in an emissive polymer layer of an OLED, a pyrazine derivative significantly enhanced the external quantum efficiency, which was attributed to the improved electron-transporting properties of the pyrazine system. rsc.org The structure of this compound offers a starting point for creating new pyrazine derivatives with tailored optoelectronic properties for such applications.

The table below showcases some pyrazine derivatives and their optoelectronic applications:

Pyrazine DerivativeApplicationKey Property/Finding
2,5-Di(biphenyl-4-ethynyl)-3,6-dimethylpyrazineOLED dopantEnhanced external quantum efficiency rsc.org
Pyrazine-fused isoindigo (PzIIG) based polymersPolymer Solar CellsPower conversion efficiency of 5.26% researchgate.net
Donor-acceptor heterocycloarenes based on pyrazineOrganic ElectronicsTunable electronic properties nih.gov
Pyrido[4,3-b]pyrazine-based polymersElectrochromic MaterialsNIR electrochromism with a low band gap mdpi.com

Pyrazine-Derived Monomers in Polymer Synthesis for Advanced Materials

Pyrazine-containing monomers are being utilized in the synthesis of advanced polymers with unique thermal, electronic, and optical properties. acs.org These polymers have potential applications in a wide range of fields, from sustainable materials to high-performance electronics. The incorporation of the pyrazine ring into the polymer backbone can impart desirable characteristics, such as increased thermal stability and specific electronic functionalities.

For example, biobased pyrazine-containing polyesters have been synthesized from diacid monomers derived from biomass. acs.org These polymers exhibit good thermal stability and a range of mechanical properties depending on the diol used in the polymerization. acs.org In another study, pyrazine-based monomers with aggregation-induced emission (AIE) characteristics were used to construct luminescent polymers via click polymerization. nih.gov

The compound this compound can be envisioned as a precursor to pyrazine-derived monomers. The chloro- and benzyloxy- groups can be modified or replaced to introduce polymerizable functionalities, enabling its incorporation into various polymer architectures.

The following table summarizes different approaches to synthesizing pyrazine-based polymers:

Polymerization MethodMonomer TypeResulting Polymer Properties/Applications
Melt transesterification–polycondensationBiobased pyrazine diacidsBiobased polyesters with good thermal stability acs.org
Click polymerizationPyrazine-containing AIE monomersLuminescent polymers with potential for flexible displays nih.gov
Electrochemical polymerizationDonor-acceptor type monomers with a pyrido[4,3-b]pyrazine acceptorn-type doping polymers with NIR electrochromism mdpi.com
Stille polycondensationPyrido[3,4-b]pyrazine and benzo[1,2-b:3,4-b′]dithiophene unitsLow-bandgap copolymers with excellent thermal stability scispace.com

Spectroscopic Characterization and Computational Studies in Elucidating Molecular Properties

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 2-(Benzyloxy)-5-chloropyrazine. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, a detailed picture of the molecular framework can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrazine (B50134) ring and the benzyloxy group. The two protons on the pyrazine ring are in different chemical environments and are expected to appear as singlets in the aromatic region, typically between δ 8.0 and 8.5 ppm. The benzylic protons (CH₂) of the benzyloxy group would likely produce a singlet around δ 5.4 ppm. The protons of the phenyl ring of the benzyloxy group would appear as a multiplet in the range of δ 7.3-7.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each carbon atom. The carbons of the pyrazine ring are anticipated to resonate in the downfield region, typically between δ 130 and 160 ppm. The carbon of the C-O bond of the benzyloxy group would appear around δ 70 ppm, while the carbons of the phenyl ring would be observed between δ 127 and 136 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyrazine-H38.1-8.3 (s)~145
Pyrazine-H68.3-8.5 (s)~140
Benzyl-CH₂~5.4 (s)~70
Phenyl-H7.3-7.5 (m)127-136
Pyrazine-C2-~158
Pyrazine-C5-~150

Note: These are predicted values based on typical ranges for similar functional groups and may vary depending on the solvent and experimental conditions.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) is crucial for confirming its molecular formula, C₁₁H₉ClN₂O. The calculated monoisotopic mass is approximately 220.0403 g/mol .

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule under electron ionization (EI) would likely involve the cleavage of the benzylic C-O bond. This would lead to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) with a mass-to-charge ratio (m/z) of 91. Another significant fragmentation would be the loss of the entire benzyloxy group, resulting in a chloropyrazinyl cation. Further fragmentation of the pyrazine ring could also occur.

Table 2: Expected Mass Spectrometry Fragmentation Data for this compound

Fragment Ion Proposed Structure Expected m/z
[M]⁺C₁₁H₉ClN₂O⁺220/222 (isotope pattern for Cl)
[M - C₇H₇]⁺C₄H₂ClN₂O⁺129/131
[C₇H₇]⁺Tropylium ion91
[C₅H₃ClN₂]⁺Chloropyrazinyl cation129/131

Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Characterization

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic rings and the ether linkage. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyrazine and phenyl rings would likely be observed in the 1400-1600 cm⁻¹ region. A strong absorption band corresponding to the C-O-C stretching of the benzyloxy group should be present in the 1250-1000 cm⁻¹ range. The C-Cl stretching vibration is typically found in the 800-600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit strong UV absorption due to π→π* transitions of the pyrazine and phenyl rings. Typically, two main absorption bands would be anticipated. One band, corresponding to the benzenoid system, would likely appear around 250-270 nm. The pyrazine ring, being a heteroaromatic system, would also contribute to the absorption in this region and may have its own characteristic absorption bands.

Table 3: Expected Spectroscopic Data for this compound

Spectroscopic Technique Functional Group/Chromophore Expected Absorption Region
Infrared (IR)Aromatic C-H stretch> 3000 cm⁻¹
C=C, C=N stretch (aromatic)1400-1600 cm⁻¹
C-O-C stretch (ether)1250-1000 cm⁻¹
C-Cl stretch800-600 cm⁻¹
UV-Visible (UV-Vis)π→π* (Phenyl ring)~250-270 nm
π→π* (Pyrazine ring)~260-280 nm

Computational Chemistry and Molecular Modeling

Computational chemistry offers a powerful approach to complement experimental data by providing insights into the electronic structure, conformation, and reactivity of molecules.

Quantum Mechanical Calculations of Electronic Structure and Reactivity

Quantum mechanical methods, such as Density Functional Theory (DFT), can be employed to calculate the electronic properties of this compound. These calculations can provide information on the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential. This data is valuable for predicting the molecule's reactivity, with regions of high electron density being susceptible to electrophilic attack and regions of low electron density being prone to nucleophilic attack.

Conformational Analysis and Molecular Dynamics Simulations

The benzyloxy group in this compound has rotational freedom around the C-O bond, leading to different possible conformations. Conformational analysis, through computational methods, can identify the most stable (lowest energy) conformation of the molecule. Molecular dynamics (MD) simulations can further explore the conformational landscape of the molecule over time, providing insights into its flexibility and dynamic behavior in different environments.

Prediction of Spectroscopic Parameters

A significant application of computational chemistry is the prediction of spectroscopic data. By employing appropriate theoretical models and basis sets, it is possible to calculate NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. These predicted spectra can be compared with experimental data to aid in spectral assignment and to validate the proposed structure. For instance, calculated NMR chemical shifts can help in assigning the signals of the pyrazine protons, which might be challenging to distinguish experimentally.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical method used to determine the precise arrangement of atoms within a crystalline solid. The technique involves directing a beam of X-rays onto a single crystal of the substance of interest. As the X-rays interact with the electron clouds of the atoms in the crystal, they are diffracted into a unique pattern of spots. By analyzing the positions and intensities of these diffracted spots, scientists can work backward to generate a three-dimensional model of the electron density of the molecule. This model allows for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles, providing a definitive depiction of the molecule's conformation in the solid state.

Furthermore, X-ray crystallography elucidates the packing of molecules within the crystal lattice, revealing intermolecular interactions such as hydrogen bonds, halogen bonds, and π-π stacking. These interactions are crucial for understanding the physical properties of the solid, including its melting point, solubility, and stability.

For a compound like this compound, an X-ray crystallographic study would provide invaluable information. It would confirm the planarity of the pyrazine ring and describe the orientation of the benzyloxy and chloro substituents relative to the ring. Key structural parameters, such as the C-Cl bond length and the geometry around the ether linkage, would be precisely measured.

Interactive Data Table: Crystallographic Data for this compound

ParameterValue
Crystal SystemData Not Available
Space GroupData Not Available
a (Å)Data Not Available
b (Å)Data Not Available
c (Å)Data Not Available
α (°)Data Not Available
β (°)Data Not Available
γ (°)Data Not Available
Volume (ų)Data Not Available
ZData Not Available
Density (calculated) (g/cm³)Data Not Available
R-factorData Not Available

This table is provided as a template for the type of data that would be obtained from an X-ray crystallographic analysis. Currently, no such data has been published for this compound.

Without experimental data from single-crystal X-ray diffraction, any discussion of the solid-state structure of this compound would be purely speculative. Computational modeling could predict a low-energy conformation, but this would not be a substitute for the empirical evidence provided by X-ray crystallography. The scientific community awaits the successful crystallization and structural determination of this compound to fully characterize its molecular properties.

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Methodologies for Pyrazine (B50134) Functionalization

The demand for environmentally friendly and efficient chemical processes has spurred the development of novel synthetic methods for functionalizing the pyrazine core. tandfonline.com Traditional methods often require harsh conditions, but modern approaches focus on sustainability, cost-effectiveness, and high yields. researchgate.netnih.gov

A significant area of development is the use of innovative catalysts. For instance, a chitosan-immobilized ionic liquid has been successfully used to catalyze the synthesis of various biologically relevant pyrazine derivatives at ambient temperatures. nih.govnih.govacs.org This method boasts high product yields (often exceeding 99%), shorter reaction times, and the ability to recycle the catalyst, aligning with the principles of green chemistry. nih.govnih.govacs.org

Another promising strategy involves C-H functionalization, which allows for the direct modification of the pyrazine ring without the need for pre-functionalized starting materials. mdpi.com Researchers have developed an iron-catalyzed C-H functionalization method using organoboron agents, which has been successfully applied to the synthesis of the natural product botryllazine A. mdpi.com This approach addresses the challenges associated with cross-coupling reactions on electron-deficient heterocycles like pyrazine. mdpi.com

The following table summarizes and compares some of the novel sustainable methodologies for pyrazine synthesis:

MethodologyCatalyst/ReagentKey AdvantagesExample Application
Ionic Liquid CatalysisChitosan-immobilized ionic liquid [DSIM][AlCl3]x–@CSHigh yield (>99%), ambient temperature, recyclable catalyst. nih.govnih.govSynthesis of various biologically relevant pyrazine derivatives. nih.govnih.gov
Iron-Catalyzed C-H FunctionalizationIron(II) acetylacetonate, organoboron agentsDirect functionalization of the pyrazine ring, avoids pre-functionalization. mdpi.comTotal synthesis of botryllazine A. mdpi.com
Biomimetic SynthesisHomodimerization of α-amino aldehydes followed by air oxidationMimics natural processes, starts from common amino acids. mdpi.comSynthesis of 2,5-disubstituted pyrazine alkaloids. mdpi.com

These advancements in synthetic chemistry are crucial for creating a diverse library of pyrazine derivatives for further exploration in various scientific fields.

Expanding the Scope of Biological Applications of Pyrazine Derivatives

Pyrazine derivatives have long been recognized for their wide range of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. nih.govresearchgate.netontosight.ai Future research is focused on expanding this scope to address new and challenging diseases.

Recent studies have explored the potential of pyrazine-based compounds as treatments for neurodegenerative diseases and novel viral infections. mdpi.comnih.gov For example, certain pyrazine alkaloids have shown relevance in investigations related to neurological diseases. mdpi.com In the context of viral threats, new pyrazine conjugates have been synthesized and screened for their activity against the SARS-CoV-2 virus, with some showing significant potency. nih.gov

The hybridization of pyrazine with natural products is another exciting avenue. This approach aims to create new molecules that combine the potent biological activity of a natural product with the favorable pharmacokinetic properties of the pyrazine scaffold. nih.gov Derivatives of natural products like betulinic acid and cinnamic acid, when modified with a pyrazine ring, have demonstrated enhanced anticancer and neuroprotective activities, respectively. nih.gov

The table below highlights some of the emerging biological applications of pyrazine derivatives:

Pyrazine Derivative TypeBiological Target/ApplicationResearch Finding
Pyrazine-Triazole ConjugatesSARS-CoV-2Some conjugates showed significant antiviral potency in screening assays. nih.gov
Cinnamic Acid-Pyrazine HybridsNeuroprotectionEnhanced protection of neuroblastoma and microvascular endothelial cells against free radical damage. nih.gov
Betulinic Acid-Pyrazine HybridsAnticancerShowed potent activity against various cancer cell lines, including liver and cervical cancer. nih.gov
Piperlongumine-Ligustrazine HybridsAnticancerExhibited anti-proliferative effects on cancer cells by increasing reactive oxygen species (ROS) levels. nih.gov

Exploration of Pyrazine-Based Scaffolds in Emerging Material Technologies

The unique electronic properties of the pyrazine ring make it an attractive building block for advanced materials. researchgate.net Research is increasingly focused on incorporating pyrazine derivatives into organic electronics, polymers, and sensors.

Pyrazine-based polymers are being investigated for their potential in organic solar cells and other electronic devices. tandfonline.com The electron-accepting nature of the pyrazine ring can be tuned to create materials with specific electronic characteristics. For instance, thieno[3,4-b]pyrazine-based small molecules have been synthesized for use as donors in organic solar cells, demonstrating near-infrared absorption. tandfonline.com

Furthermore, the ability of pyrazine derivatives to form supramolecular assemblies is being harnessed to create novel catalytic systems. acs.org A pyrazine derivative that is active in twisted intramolecular charge transfer (TICT) and aggregation-induced emission enhancement (AIEE) has been used in a supramolecular ensemble with copper oxide nanoparticles to create a photocatalytic system for Sonogashira couplings. acs.org

Integration of Artificial Intelligence and Machine Learning in Pyrazine Research and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize pyrazine research, from predicting molecular properties to designing new compounds and optimizing synthetic routes. rsc.orgscielo.br These computational tools can analyze vast datasets to identify patterns and make predictions that would be impossible for humans alone. researchgate.net

ML models are being developed to predict the biological activity of pyrazine derivatives. scielo.br For example, a Quantitative Structure-Activity Relationship (QSAR) model was built using AI algorithms to study a series of imidazo[1,2-a]pyrazine (B1224502) derivatives for their anti-melanoma activity. This model helped to highlight structural features related to enhanced potency and to design new, more effective analogues. scielo.br

AI is also being used to simulate and understand the fundamental properties of pyrazine molecules. A multitask machine learning model called VSpecNN has been developed to simulate the infrared and Raman spectra of a pyrazine molecule, which can aid in its characterization. rsc.org Generative therapeutics design (GTD) is another emerging method that uses ML models to iteratively evolve molecules with improved properties, which has been tested on compounds containing a pyrazine substructure. frontiersin.org

Interdisciplinary Approaches to Uncover New Utilities for 2-(Benzyloxy)-5-chloropyrazine and its Analogues

The future of pyrazine research, including that of specific compounds like this compound, lies in the convergence of multiple scientific disciplines. researchgate.net Combining organic synthesis, medicinal chemistry, computational modeling, and materials science will be key to unlocking the full potential of these molecules.

For example, the synthesis of analogues of this compound can be guided by computational predictions of their biological activity or material properties. mdpi.com These new compounds can then be synthesized using the sustainable methodologies discussed earlier and subsequently tested in biological assays or incorporated into new materials.

Anionic rearrangement studies on related compounds like 2-benzyloxypyridine provide insights into potential chemical transformations that could be applied to this compound, leading to novel molecular structures with unique properties. researchgate.net The knowledge gained from studying the physicochemical properties and DNA binding of other chloropyrazine derivatives can also inform the investigation of this compound's potential applications. mdpi.com

By fostering collaboration between chemists, biologists, material scientists, and data scientists, the research community can accelerate the discovery of new and valuable applications for this compound and the broader family of pyrazine derivatives.

Q & A

Q. What are the recommended synthetic routes for 2-(Benzyloxy)-5-chloropyrazine, and how can reaction conditions be optimized?

The synthesis typically involves benzyl protection of a hydroxyl group followed by regioselective chlorination. A plausible route includes:

Starting material : 5-Chloro-2-hydroxypyrazine (or a derivative).

Benzylation : React with benzyl bromide or chloride under basic conditions (e.g., K₂CO₃/DMF) to install the benzyloxy group .

Purification : Use silica gel chromatography with a gradient of ethyl acetate/hexane to isolate intermediates .
Optimization : Monitor reaction progress via TLC. Adjust stoichiometry (1.2–1.5 eq. of benzylating agent) and temperature (60–80°C) to maximize yield .

Q. How can the purity and structural integrity of this compound be validated?

Employ a combination of:

  • HPLC/GC-MS : To assess purity (>95% recommended for pharmacological studies).
  • NMR spectroscopy :
    • ¹H NMR : Confirm benzyloxy protons (δ 4.8–5.2 ppm for CH₂) and aromatic protons.
    • ¹³C NMR : Verify the chloropyrazine ring (C-Cl signal at δ 110–120 ppm) .
  • Melting point analysis : Compare with literature values (if available) to detect impurities .

Q. What solvents and storage conditions are optimal for this compound?

  • Solubility : Dissolves in polar aprotic solvents (DMF, DMSO) and moderately in dichloromethane .
  • Storage : Store at –20°C under inert gas (N₂/Ar) in amber vials to prevent hydrolysis or photodegradation .

Advanced Research Questions

Q. How can regioselectivity challenges in benzyloxy group installation be addressed?

Regioselectivity in pyrazine derivatives is influenced by:

  • Electronic effects : Electron-withdrawing groups (e.g., Cl) direct substitution to less electron-deficient positions.
  • Protecting group strategy : Use bulky bases (e.g., DBU) to minimize competing reactions .
  • Computational modeling : DFT calculations (e.g., Gaussian) predict reactive sites by analyzing frontier molecular orbitals .

Q. What advanced techniques resolve contradictions in spectral data for structural elucidation?

  • X-ray crystallography : Definitive confirmation of molecular geometry and hydrogen bonding patterns .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals in aromatic regions .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula with <2 ppm error .

Q. How does this compound interact with biological targets, and what assays are suitable for activity screening?

  • Target prioritization : Use molecular docking (AutoDock Vina) to predict binding affinity for kinase or protease targets.
  • In vitro assays :
    • Enzyme inhibition : Measure IC₅₀ in kinase assays (e.g., EGFR or JAK2).
    • Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay .
  • Metabolic stability : Assess microsomal half-life (human liver microsomes) to guide lead optimization .

Q. What strategies mitigate decomposition during long-term stability studies?

  • Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and varied pH to identify degradation pathways.
  • Stabilizers : Add antioxidants (e.g., BHT) or lyophilize for solid-state storage .
  • Analytical monitoring : Use UPLC-PDA to detect degradation products (e.g., hydrolyzed benzyl alcohol) .

Methodological Resources

  • Synthetic protocols : Adapted from hydrazide and benzylation methods .
  • Spectral libraries : Coblentz Society IR data for benzaldehyde derivatives .
  • Computational tools : PubChem data for structural analogs .

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